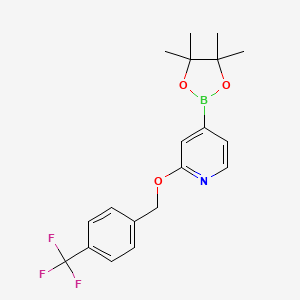

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((4-(trifluoromethyl)benzyl)oxy)pyridine

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((4-(trifluoromethyl)benzyl)oxy)pyridine is a pyridine derivative featuring two critical functional groups:

- Boronic ester (pinacol ester) at the 4-position, enabling participation in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

- Benzyloxy group substituted with a trifluoromethyl (-CF₃) at the 2-position, which enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₂₀H₂₂BF₃NO₃, with a molecular weight of 400.21 g/mol .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[[4-(trifluoromethyl)phenyl]methoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BF3NO3/c1-17(2)18(3,4)27-20(26-17)15-9-10-24-16(11-15)25-12-13-5-7-14(8-6-13)19(21,22)23/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHGMZBKSCALLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744556 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-{[4-(trifluoromethyl)phenyl]methoxy}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346708-11-9 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-{[4-(trifluoromethyl)phenyl]methoxy}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((4-(trifluoromethyl)benzyl)oxy)pyridine is a boron-containing heterocyclic compound with potential biological applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHBNO

- Molecular Weight : 275.13 g/mol

- CAS Number : 181219-01-2

- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to act as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and can modulate enzyme activity by interacting with specific amino acid residues in active sites. This property is particularly relevant in the inhibition of proteases and other enzymes involved in disease pathways.

Inhibition Studies

Recent studies have demonstrated that derivatives of boronic acids exhibit significant inhibitory effects on various enzymes, including tryptophan hydroxylase (TPH1) and SARS-CoV-2 main protease (Mpro). For instance:

- TPH1 Inhibition : Compounds structurally similar to our target showed inhibition rates exceeding 60% at concentrations of 100 µM. The mechanism involved interactions with key catalytic residues in TPH1, suggesting that modifications in the substituents can enhance potency .

Case Studies

-

SARS-CoV-2 Mpro Inhibition :

- A focused library of β-amido boronic acids was screened for Mpro inhibition. Compounds with lower binding free energy values demonstrated effective inhibition, indicating that structural modifications can lead to improved biological activity against viral targets .

- Notably, certain derivatives showed up to 23% inhibition at 20 µM concentration, highlighting the potential for developing antiviral agents based on this scaffold.

-

Tryptophan Hydroxylase Inhibition :

- In a study evaluating TPH1 inhibitors, compounds related to the target exhibited promising results with IC values indicating effective inhibition. The interaction profiles suggested that the presence of hydrophobic groups significantly influenced binding affinity and selectivity towards TPH1 over other enzymes .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship indicates that:

- The presence of bulky groups like trifluoromethyl enhances lipophilicity and may improve membrane permeability.

- Modifications at the para position of the aromatic ring can maintain or enhance inhibitory activity without significant loss of potency .

Toxicological Profile

The compound has been noted to cause skin and eye irritation at high concentrations (H315 and H319), necessitating careful handling in laboratory settings . Further studies are warranted to assess systemic toxicity and long-term effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The target compound’s benzyloxy-CF₃ group at the 2-position contrasts with analogs like 2-(trifluoromethyl)pyridine (CF₃ directly on the pyridine). This difference alters electron density on the pyridine ring, affecting reactivity in cross-coupling reactions .

Applications: Suzuki-Miyaura Coupling: The boronic ester enables aryl-aryl bond formation. The target’s benzyloxy-CF₃ group may improve solubility in polar solvents compared to non-oxy analogs . Medicinal Chemistry: The CF₃ group is prized for its ability to modulate pharmacokinetic properties, as seen in antimalarial quinolones . Sensing: Boronic esters in probes like PY-BE react with H₂O₂, suggesting the target compound could be adapted for similar redox-responsive applications .

Performance in Cross-Coupling Reactions

- Reactivity: The target’s bulky benzyloxy-CF₃ group may reduce coupling efficiency compared to less hindered analogs like 4-bromo-3-(trifluoromethyl)phenol derivatives ().

- Yield: Reported yields for similar compounds range from 20% (complex heterocycles, ) to 82% (quinolines, ), depending on steric and electronic factors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((4-(trifluoromethyl)benzyl)oxy)pyridine?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A typical protocol involves:

-

Using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronate esters under inert atmospheres.

-

Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance reactivity .

-

Temperature control (60–100°C) and reaction times of 12–24 hours.

-

Example: Coupling 2-((4-bromophenoxy)-5-(trifluoromethyl)pyridine with pinacol boronate esters yields the target compound in >80% yield .

- Key Data :

| Reaction Component | Example Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Solvent | THF, reflux | |

| Yield | 82–99% |

Q. How can researchers purify and characterize this compound effectively?

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC for high-purity isolates (>95%) .

- Characterization :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 8.41–8.45 ppm for pyridine protons, δ 1.35 ppm for pinacol methyl groups) .

- HRMS : Validate molecular weight (e.g., [M+Na]+ calculated 426.15, found 426.29) .

- IR : Identify functional groups (e.g., B-O stretches at ~1350 cm⁻¹) .

Q. What safety precautions are critical when handling this boron-containing compound?

- Guidelines :

- Avoid moisture (boronates hydrolyze to boronic acids). Store under argon at 2–8°C .

- Use PPE (gloves, goggles) and work in fume hoods due to potential toxicity .

- Follow protocols for pyridine derivatives (flammability, inhalation risks) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and dioxaborolane groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, slowing oxidative addition but enhancing stability of intermediates .

- The dioxaborolane moiety stabilizes the boronate via steric protection, improving coupling efficiency .

- Experimental Design :

- Compare reaction rates with/without substituents using kinetic studies (e.g., UV-Vis monitoring).

- Computational modeling (DFT) to analyze charge distribution and transition states .

Q. What strategies resolve low yields in large-scale Suzuki-Miyaura couplings involving this compound?

- Optimization :

- Catalyst screening: PdCl₂(dppf) improves turnover in bulky systems .

- Solvent optimization: Switch to toluene for better solubility of aromatic intermediates .

- Ligand additives: Use SPhos or XPhos ligands to suppress homocoupling .

- Case Study : Substituting THF with toluene increased yield from 65% to 88% in a 10 mmol-scale reaction .

Q. How can researchers address discrepancies in NMR data for structurally similar derivatives?

- Analytical Approach :

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., aromatic vs. pinacol protons) .

- Compare with reference spectra of analogous compounds (e.g., 3-fluoro-4-dioxaborolane-pyridine derivatives) .

Q. What computational methods predict the compound’s behavior in photodynamic therapy (PDT) applications?

- Modeling :

- TD-DFT calculations to estimate absorption spectra and ROS generation potential (e.g., singlet oxygen quantum yield) .

- Molecular docking to assess interactions with biological targets (e.g., binding affinity to cancer cell receptors) .

Data Contradictions and Resolution

Q. Why do reported melting points vary for derivatives with minor structural changes?

- Analysis :

- Substituent effects (e.g., fluorine vs. chlorine) alter crystal packing. For example:

| Derivative | Melting Point (°C) | Reference |

|---|---|---|

| 3-Fluoro-dioxaborolane-pyridine | 123–124 | |

| 4-Chloro analog | 287.5–293.5 |

- Resolution : Perform DSC (Differential Scanning Calorimetry) to verify phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.